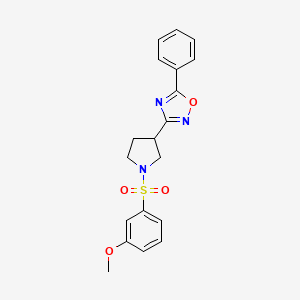

3-(1-((3-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-[1-(3-methoxyphenyl)sulfonylpyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S/c1-25-16-8-5-9-17(12-16)27(23,24)22-11-10-15(13-22)18-20-19(26-21-18)14-6-3-2-4-7-14/h2-9,12,15H,10-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OANJBZSDDYIIGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(1-((3-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A 1,2,4-oxadiazole ring.

- A pyrrolidine moiety substituted with a methoxyphenylsulfonyl group.

- A phenyl group at the 5-position of the oxadiazole.

The molecular formula is with a molecular weight of 385.4 g/mol .

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-oxadiazole framework exhibit a wide range of biological activities. These include:

- Anticancer properties: Compounds in this class have shown efficacy against various cancer cell lines.

- Anti-inflammatory effects: They can inhibit inflammatory pathways.

- Antimicrobial activity: Some derivatives demonstrate effectiveness against bacterial and fungal strains.

Table 1: Summary of Biological Activities

The biological activity of this compound is believed to involve several mechanisms:

-

Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation, such as:

- Histone Deacetylases (HDAC)

- Carbonic Anhydrases (CA)

- Sirtuin 2 (SIRT2)

- Receptor Modulation : It may interact with specific receptors that regulate cellular signaling pathways related to apoptosis and proliferation .

Study 1: Anticancer Activity

In vitro studies have shown that derivatives of 1,2,4-oxadiazoles exhibit cytotoxic effects against various cancer cell lines such as:

- HeLa (cervical cancer)

- CaCo-2 (colon adenocarcinoma)

These studies reported IC50 values indicating significant potency against these cell lines .

Study 2: Anti-inflammatory Effects

Research demonstrated that certain oxadiazole derivatives could reduce levels of pro-inflammatory cytokines in cultured cells. This suggests potential for therapeutic applications in inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include:

- Formation of the pyrrolidine intermediate through sulfonation reactions.

- Cyclization to form the oxadiazole ring via condensation reactions.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, similar oxadiazole derivatives have been shown to possess potent antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The incorporation of the pyrrolidine and sulfonyl groups in the structure enhances its interaction with bacterial targets, potentially leading to the development of new antibiotics .

Anticancer Potential

Research has suggested that oxadiazole derivatives can act as anticancer agents by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways associated with cell proliferation. In vitro studies have demonstrated that compounds with similar structures can significantly reduce the viability of various cancer cell lines, making them promising candidates for further development in cancer therapy .

Anti-inflammatory Effects

Oxadiazole compounds have been investigated for their anti-inflammatory properties. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This makes them potential candidates for treating conditions such as arthritis and other inflammatory diseases .

Case Study 1: Antibacterial Activity

A study published in MDPI highlighted a series of oxadiazole derivatives that demonstrated remarkable antibacterial activity against MRSA strains. The study found that specific modifications to the oxadiazole ring significantly enhanced potency, suggesting a structure-activity relationship that could be exploited for drug design .

Case Study 2: Anticancer Research

In another investigation, researchers synthesized several oxadiazole derivatives and tested their efficacy against human cancer cell lines. One derivative showed a 70% reduction in cell viability at low micromolar concentrations, indicating strong anticancer potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 1,2,4-Oxadiazoles

The following compounds share the 1,2,4-oxadiazole core but differ in substituents, leading to variations in physicochemical and biological properties.

Table 1: Key Structural Differences and Properties

Antiviral Activity

- The target compound’s pyrrolidine-sulfonyl moiety resembles 1a/1b (), which feature phenylethyl-pyrrolidine substituents. These analogs exhibit antiviral activity, suggesting that the sulfonyl group in the target compound may enhance binding to viral proteases or polymerases .

- In contrast, 3-(3-Methoxyphenyl)-6-[...]pyridazine () lacks a sulfonyl group but includes a trifluoromethylphenyl group, which could improve target selectivity due to increased hydrophobicity .

Metabolic Stability

Physicochemical Properties

Table 2: Inferred Physicochemical Data

Q & A

Q. What are the recommended synthetic strategies for preparing 3-(1-((3-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-oxadiazole core via cyclization of amidoxime intermediates. Key steps include sulfonylation of the pyrrolidine ring using 3-methoxyphenylsulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous DCM). Reaction progress is monitored via TLC, and intermediates are purified via column chromatography. Final characterization requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Assign peaks based on chemical shifts (e.g., pyrrolidine protons at δ 1.8–2.5 ppm, oxadiazole C=N at ~160 ppm).

- HPLC-MS : Confirm molecular ion ([M+H]⁺) and purity (>95% by area under the curve).

- Elemental Analysis : Validate empirical formula (C₂₀H₂₀N₃O₄S).

- Melting Point : Determine consistency with literature values (if available) .

Q. What biological screening assays are appropriate for preliminary evaluation of this compound?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., cyclooxygenase for anti-inflammatory activity) or microbial growth inhibition (MIC assays against Gram+/Gram− bacteria). Use MTT or resazurin-based viability assays for cytotoxicity profiling in cancer cell lines (e.g., HeLa, MCF-7). Always include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

- Methodological Answer :

- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions.

- Solvent Selection : Use DMF for polar intermediates or THF for non-polar steps to enhance solubility.

- Catalysis : Explore Pd-mediated coupling for aryl group introduction.

- Scale-Up : Transition from batch to flow chemistry for exothermic steps, ensuring consistent mixing and heat dissipation .

Q. What computational methods aid in predicting the compound’s pharmacokinetic properties?

- Methodological Answer :

- DFT Calculations : Optimize geometry and calculate electronic properties (HOMO-LUMO gaps) to predict reactivity.

- Molecular Docking : Simulate binding to target proteins (e.g., COX-2) using AutoDock Vina or Schrödinger Suite.

- ADMET Prediction : Use tools like SwissADME to estimate solubility (LogP), bioavailability, and CYP450 interactions .

Q. How should researchers address discrepancies in biological activity across studies?

- Methodological Answer :

- Solubility Testing : Verify solubility in DMSO/PBS; precipitation may falsely reduce apparent activity.

- Metabolic Stability : Assess compound degradation in liver microsomes (e.g., human S9 fraction).

- Orthogonal Assays : Confirm target engagement using SPR (surface plasmon resonance) or thermal shift assays .

Q. What strategies enhance the compound’s stability during long-term storage?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.